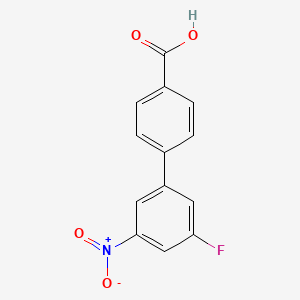

4-(3-Fluoro-5-nitrophenyl)benzoic acid

Description

4-(3-Fluoro-5-nitrophenyl)benzoic acid is a substituted benzoic acid derivative characterized by a fluorine atom at the 3-position and a nitro group at the 5-position on the phenyl ring attached to the benzoic acid core. This compound is part of a broader class of aromatic carboxylic acids, which are frequently explored for their electronic, steric, and biological properties due to the electron-withdrawing effects of the nitro and fluorine substituents.

Properties

IUPAC Name |

4-(3-fluoro-5-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-11-5-10(6-12(7-11)15(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGANQJCATYIEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)F)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901208151 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-fluoro-5′-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901208151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437794-79-0 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-fluoro-5′-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-fluoro-5′-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901208151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(3-Fluoro-5-nitrophenyl)benzoic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C13H8FNO4

- Molecular Weight : 251.20 g/mol

- CAS Number : 1437794-79-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the nitro group can facilitate redox reactions, while the fluorine atom enhances lipophilicity, aiding cellular penetration. This compound has been studied for its potential as an enzyme inhibitor and in modulating signaling pathways associated with cancer and infectious diseases.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid compounds exhibit antimicrobial properties. For instance, a study on related compounds demonstrated significant activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL . Although specific data on this compound is limited, its structural similarities suggest potential efficacy against similar pathogens.

Antitumor Activity

Preliminary studies have shown that nitro-substituted benzoic acids can exhibit antitumor activity. For example, compounds with similar structures have been evaluated for their effects on various tumor cell lines, often revealing cytotoxic effects at varying concentrations. A notable finding was that certain derivatives inhibited colony formation in hypoxic tumor cells, suggesting a possible application in cancer therapy .

Data Table: Biological Activity Overview

Case Studies

-

Antitubercular Activity Study

A series of benzoic acid derivatives were synthesized and tested for their antitubercular properties. The most potent derivative exhibited an MIC of 4 μg/mL against M. tuberculosis, indicating strong potential for further development as an antitubercular agent . -

Antitumor Efficacy

Another study assessed the effects of similar compounds on tumor cell lines under hypoxic conditions. These compounds demonstrated enhanced cytotoxicity in hypoxic environments, which is critical for targeting resistant tumor phenotypes .

Scientific Research Applications

Antibacterial Activity

Research has indicated that derivatives of nitrophenyl compounds, including 4-(3-Fluoro-5-nitrophenyl)benzoic acid, exhibit potent antibacterial properties. For instance, studies have shown that certain nitrophenyl derivatives can effectively combat strains of Streptococcus pneumoniae and Streptococcus pyogenes . The introduction of the fluoro group is believed to enhance lipophilicity, improving the compound's ability to penetrate bacterial membranes.

Antithrombotic Agents

The compound serves as an intermediate in the synthesis of potential antithrombotic agents. Its derivatives have been investigated for their ability to inhibit platelet aggregation, which is crucial in preventing thrombus formation associated with cardiovascular diseases . The presence of the nitro group is particularly important for biological activity, influencing the compound's interaction with biological targets.

Synthetic Pathways

This compound can be synthesized through various pathways involving electrophilic aromatic substitution reactions. These methods allow for the introduction of functional groups that enhance its utility as a building block in organic synthesis .

Role as a Building Block

As a versatile building block, this compound is utilized in synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo further transformations makes it valuable in drug discovery processes .

Polymer Chemistry

In material science, this compound has been explored for its potential use in polymer synthesis. The incorporation of fluorinated compounds into polymers can significantly alter their physical properties, such as thermal stability and mechanical strength .

Coatings and Adhesives

The compound's unique properties make it suitable for developing specialized coatings and adhesives that require enhanced durability and resistance to environmental factors.

Case Study 1: Antibacterial Efficacy

A study published in The Journal of Antibiotics demonstrated the antibacterial efficacy of various nitrophenyl derivatives against resistant strains of bacteria. Compounds structurally related to this compound were shown to possess comparable or superior activity to established antibiotics like telithromycin .

Case Study 2: Antithrombotic Research

Research highlighted in patent literature indicates that derivatives of this compound are being investigated for their potential to treat thrombotic disorders by inhibiting key platelet functions . This research underscores the compound's relevance in developing new therapeutic strategies for cardiovascular diseases.

Comparison with Similar Compounds

Comparison with Structural Isomers

Positional Isomerism of Substituents

The positions of fluorine and nitro groups significantly influence the compound’s properties. For example:

- 3-(2-Fluoro-5-nitrophenyl)benzoic acid (): Here, the benzoic acid is attached to the phenyl ring’s 3-position, altering steric interactions and solubility.

Table 1: Key Structural Isomers

| Compound Name | Substituent Positions (Fluorine/Nitro) | Molecular Formula (Inferred) | Key Features |

|---|---|---|---|

| 4-(3-Fluoro-5-nitrophenyl)benzoic acid | 3-F, 5-NO₂ | C₁₃H₈FNO₄ | Meta-substitution pattern |

| 4-(2-Fluoro-3-nitrophenyl)benzoic acid | 2-F, 3-NO₂ | C₁₃H₈FNO₄ | Ortho/meta substitution |

| 3-(2-Fluoro-5-nitrophenyl)benzoic acid | 2-F, 5-NO₂ | C₁₃H₈FNO₄ | Variable steric hindrance |

Acidity Trends : The nitro group’s electron-withdrawing nature increases benzoic acid’s acidity. Para-substituted nitro groups (e.g., 4-nitrophenyl derivatives) typically enhance acidity more than meta, but steric factors in ortho-substituted isomers (e.g., 2-fluoro-3-nitro) may reduce solubility .

Comparison with Functional Group Derivatives

Sulfamoyl and Ester Derivatives

- 4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid (): Incorporates a sulfamoyl group (-SO₂NH-) and methoxy substituent.

- Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate (): An ester derivative with a nitrobenzamido group. Esterification reduces acidity (compared to free carboxylic acids) but may improve membrane permeability in drug design.

Heterocyclic Analogues

- 5-[3-Benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-2-hydroxybenzoic acid (): Contains a pyrrolidone ring fused with nitroaryl and benzoyl groups.

Table 2: Functional Group Impact

| Compound Type | Functional Modifications | Potential Applications |

|---|---|---|

| Free Benzoic Acid (Target) | -COOH, -F, -NO₂ | Catalysis, material science |

| Sulfamoyl Derivative | -SO₂NH-, -OCH₃ | Drug design (enzyme inhibition) |

| Ester Derivative | -COOCH₃, -NHCOC₆H₄NO₂ | Prodrug formulations |

| Heterocyclic Derivative | Pyrrolidone ring, -OH, -COC₆H₅ | Antimicrobial agents |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.